[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a nitrophenyl group, a chlorophenyl group, and a carbamate group. The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 471.93. Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .Scientific Research Applications
Optical Materials
The benzothiazole moiety and its derivatives have been studied for their potential as optical materials . The specific interactions and structural stability of compounds like [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate can contribute to the development of new materials with desirable optical properties.
Anticonvulsant Agents
Compounds containing the benzothiazole structure have been designed and synthesized with the aim of evaluating their anticonvulsant activity . The presence of the benzothiazol-2-ylsulfanyl group in such compounds is crucial for their pharmacological activity, potentially making them candidates for new antiepileptic drugs.
Antibacterial Agents
Benzothiazole derivatives have shown promise as antibacterial agents . The structural features of [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate could be explored for their efficacy against various bacterial strains, contributing to the fight against antibiotic resistance.
Antitumor Activity
Thiazole compounds have been associated with antitumor and cytotoxic activities . The specific compound could be investigated for its potential effects on tumor cell lines, which might lead to the development of new anticancer drugs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
The compound’s structure can be used in QSAR modeling to establish correlations between its physicochemical properties and biological activity . This application is vital for predicting the effectiveness and safety of new drug candidates before they are synthesized and tested in the lab.
Antimicrobial Properties
Benzothiazoles have been studied for their antimicrobial properties against a range of pathogens . The compound could be part of this research, contributing to the development of new antimicrobial drugs.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to a range of biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4S2/c22-14-4-3-5-15(11-14)23-20(26)29-12-13-8-9-19(17(10-13)25(27)28)31-21-24-16-6-1-2-7-18(16)30-21/h1-11H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSOCWNCRIHDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC(=O)NC4=CC(=CC=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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